2-Amino-4-chloropyrimidine-5-carbaldehyde

Beschreibung

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Mass Spectrometry (MS)

Table 3: Spectroscopic Signatures

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 10.45 (CHO) | |

| ¹³C NMR | δ 192.1 (C=O) | |

| IR | 1705 cm⁻¹ (C=O) | |

| MS | m/z 158.03 [M+H]⁺ |

Computational Chemistry Studies: DFT Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal:

- HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity .

- Molecular Electrostatic Potential (MEP) : The aldehyde oxygen and amino nitrogen act as nucleophilic and electrophilic centers, respectively .

- Natural Bond Orbital (NBO) Analysis : Delocalization of electron density from the amino group to the pyrimidine ring stabilizes the structure .

Table 4: DFT-Derived Electronic Properties

| Property | Value | Source |

|---|---|---|

| HOMO Energy | -6.3 eV | |

| LUMO Energy | -1.5 eV | |

| Dipole Moment | 4.2 Debye |

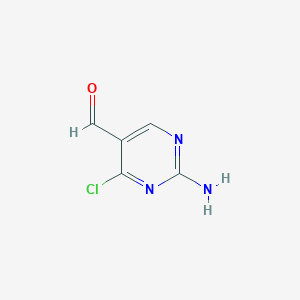

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-amino-4-chloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPIRYBQWBFUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671899 | |

| Record name | 2-Amino-4-chloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848697-17-6 | |

| Record name | 2-Amino-4-chloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-Amino-4-chloropyrimidine-5-carbaldehyde is a chemical compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 157.56 g/mol. Its structure includes an amino group at the 2-position and a chlorinated pyrimidine ring, which enhances its electrophilic character, making it suitable for various nucleophilic substitution reactions.

1. Anti-inflammatory Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit anti-inflammatory activity. A study highlighted that certain pyrimidine derivatives significantly inhibited cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The ability to suppress COX-2 suggests potential therapeutic applications in treating inflammatory diseases.

| Compound | IC50 (μmol) | Standard Comparison |

|---|---|---|

| Pyrimidine Derivative | 0.04 ± 0.09 | Celecoxib (0.04 ± 0.01) |

2. Inhibition of β-glucuronidase

Another study focused on the synthesis of various 2-amino-pyrimidine derivatives, including this compound, which were evaluated for their inhibitory effects on β-glucuronidase. One derivative showed an IC50 value of 2.8 ± 0.10 µM, significantly outperforming the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM) . This suggests that modifications to the compound's structure can enhance its biological efficacy.

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar compounds reveal that the presence of electron-withdrawing groups such as chlorine enhances the biological activity of pyrimidine derivatives. For instance, the introduction of an amino group at position 2 has been linked to increased potency against various biological targets, including kinases involved in cancer progression .

Case Study: VEGFR-2 Inhibition

A series of studies have demonstrated that certain derivatives of 2-amino-pyrimidines exhibit potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. These compounds were found to induce cell cycle arrest in cancer cells and promote apoptosis, highlighting their potential as anticancer agents .

Case Study: Synthesis and Evaluation

In a comprehensive synthesis study, researchers developed numerous derivatives based on this compound and assessed their biological activities against various enzymes associated with disease states. The findings indicated that structural modifications could lead to enhanced selectivity and potency against specific targets such as CDK1 and VEGFR-2 .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-chloropyrimidine-5-carbaldehyde is a chemical compound with potential applications in medicinal chemistry and biological research. Its molecular formula is C5H4ClN3O, and it has a molecular weight of 157.56 g/mol. The compound typically has a purity of 95% and is suitable for various research applications.

Anti-inflammatory Properties

Pyrimidine derivatives, including this compound, have demonstrated anti-inflammatory activity . Research has shown that certain pyrimidine derivatives can inhibit cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to celecoxib, an established anti-inflammatory drug . This suggests potential therapeutic applications for treating inflammatory diseases.

Anti-inflammatory Activity of Pyrimidine Derivatives :

| Compound | IC50 (μmol) | Standard Comparison |

|---|---|---|

| Pyrimidine Derivative | 0.04 ± 0.09 | Celecoxib (0.04 ± 0.01) |

Inhibition of β-glucuronidase

2-Amino-pyrimidine derivatives, including this compound, have been evaluated for their inhibitory effects on β-glucuronidase. One derivative showed an IC50 value of 2.8 ± 0.10 µM, outperforming D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). Modifications to the compound's structure can enhance its biological efficacy.

VEGFR-2 Inhibition

Derivatives of 2-amino-pyrimidines exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy . These compounds can induce cell cycle arrest and promote apoptosis in cancer cells, indicating their potential as anticancer agents.

Other Activities

2-amino-6-aryl-4-(2-thienyl) pyrimidines have been synthesized and evaluated for in vitro antibacterial activity against E. coli and S. aureus . The compounds exhibited antibacterial activity against all tested strains, with MIC values of 500–1000 μg/mL .

Structure-Activity Relationships (SAR)

The presence of electron-withdrawing groups like chlorine enhances the biological activity of pyrimidine derivatives . The introduction of an amino group at position 2 has been linked to increased potency against biological targets, including kinases involved in cancer progression.

Pyrimidine-Based Drugs

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at position 4 undergoes SNAr reactions with nucleophiles such as amines, alkoxides, and thiols. The electron-withdrawing aldehyde and amino groups activate the pyrimidine ring for substitution.

Key Examples:

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Formation of a Meisenheimer complex stabilized by the electron-deficient pyrimidine ring.

-

Elimination of the chloride leaving group to yield the substituted product .

Aldehyde-Mediated Condensation Reactions

The aldehyde group participates in Claisen-Schmidt and Schiff base formations, enabling access to extended π-systems.

Claisen-Schmidt Condensation:

Reacting with acetophenone derivatives under basic conditions yields α,β-unsaturated ketones:

Schiff Base Formation:

Reaction with primary amines produces imines:

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles through intramolecular cyclization.

Pyrido[2,3-d]pyrimidines:

Reaction with malononitrile in acetic acid yields tricyclic derivatives:

Quinazoline Derivatives:

Microwave-assisted condensation with anthranilic acid forms quinazoline scaffolds:

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency and selectivity:

| Application | Conditions | Outcome | Reference |

|---|---|---|---|

| Chlorine substitution | MW, 150°C, 20min | 98% conversion to 4-methoxy derivative | |

| Claisen-Schmidt condensation | MW, 120°C, 15min | 92% yield of α,β-unsaturated ketone |

Biological Activity Correlations

Derivatives exhibit notable bioactivity, linked to structural modifications:

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

The table below compares 2-Amino-4-chloropyrimidine-5-carbaldehyde with analogous compounds, highlighting substituent variations and their implications:

Physicochemical Properties

- Solubility: The amino group in this compound improves solubility in polar solvents (e.g., water, ethanol) compared to non-amino derivatives. For example, 4-Amino-2-chloropyrimidine (CAS 7461-50-9) exhibits moderate solubility in ethanol, while the aldehyde-containing target compound may show higher solubility due to additional hydrogen-bonding sites .

- Thermal Stability: Melting points vary significantly. The aldehyde group may lower thermal stability compared to carboxylate esters or cyano-substituted analogs. For instance, 6-Amino-2-chloropyrimidine-4-carbonitrile (CAS 64376-18-7) has a higher melting point (252°C) due to strong intermolecular dipole interactions .

Vorbereitungsmethoden

Direct Formylation of 2-Amino-4-chloropyrimidine Precursors

A prominent approach to synthesize 2-amino-4-chloropyrimidine-5-carbaldehyde involves formylation of appropriately substituted pyrimidines using Vilsmeier-Haack conditions. The reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which selectively introduces the formyl group at the C5 position of the pyrimidine ring.

-

- Starting from 2-amino-4-chloropyrimidine derivatives, the reaction is carried out at controlled temperatures (0–50 °C) for extended periods (up to 18 hours).

- Quenching with ice and neutralization with sodium hydroxide follow the formylation step.

- Optimized conditions prevent side reactions such as formylation at amino groups or hydrolysis of chloro substituents.

-

- Yields up to 70–86% have been reported for 5-formyl derivatives under optimized conditions.

- The product purity is confirmed by spectroscopic methods, including NMR, which shows characteristic signals for the aldehyde proton and intramolecular hydrogen bonding involving the amino group and aldehyde oxygen.

Chlorination of Hydroxypyrimidine Precursors

Another key method involves chlorination of 2-amino-4,6-dihydroxypyrimidine derivatives to introduce the chloro substituent at the 4-position, which can then be formylated to yield the target aldehyde.

-

- The reaction uses phosphorus oxychloride as the chlorinating agent, often in the presence of an acid scavenger such as N,N-dimethylaniline.

- Reaction temperatures range from 40 °C to reflux (~107 °C), with controlled addition of reagents to manage exothermicity.

- After chlorination, the reaction mixture is quenched in ice water, neutralized, and the product is isolated by filtration and recrystallization.

Amination and Selective Substitution on Dichloropyrimidine Precursors

Starting from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, selective substitution reactions can be employed to modify the 4-chloro substituent or to introduce additional amino groups.

-

- Microwave irradiation accelerates the substitution of the 4-chloro group with various amines, enhancing reaction rates and yields.

- Typical conditions involve heating the dichloropyrimidine derivative with amines and acids such as p-toluenesulfonic acid under microwave power (~300 W) at elevated temperatures (~573 K) for short durations (~10 min).

- This method provides a rapid and efficient route to N4-substituted derivatives, which are precursors to more complex heterocycles.

-

- Similar reactions can be performed under reflux in ethanol for about 60 minutes, though microwave methods generally offer superior efficiency.

- The products are isolated by filtration and washing with hot hexane.

Solvent-Free Fusion with Amines for Derivative Synthesis

A solvent-free approach involves heating 2-amino-4,6-dichloropyrimidine directly with substituted amines and triethylamine at 80–90 °C.

-

- Equimolar amounts of 2-amino-4,6-dichloropyrimidine and amine are ground finely and heated with triethylamine as a base.

- The reaction progress is monitored by thin-layer chromatography.

- Upon completion, water is added to precipitate the product, which is filtered and recrystallized from ethanol.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl3, DMF; 0–50 °C; 18 h | 18 h | 70–86 | Selective C5 formylation; mild conditions |

| Chlorination of Hydroxypyrimidine | POCl3, N,N-dimethylaniline; 40–107 °C | 8 h reflux | Up to 86 | Improved yield; reduced reagent excess |

| Microwave-Assisted Amination | Amines, PTSA; 573 K; 10 min | 10 min | High | Rapid substitution of 4-chloro group |

| Conventional Heating Amination | Amines, PTSA; reflux in ethanol; 60 min | 60 min | Moderate-High | Longer reaction time compared to microwave |

| Solvent-Free Fusion | Amines, triethylamine; 80–90 °C; solvent-free | Variable (TLC monitored) | Moderate-High | Green method; simple work-up |

Research Findings and Practical Considerations

Selectivity Control: The choice of reagents and conditions is critical to avoid undesired side reactions such as multiple chlorination, over-formylation, or amino group formylation. The Vilsmeier reaction under controlled temperature and stoichiometry is effective for selective aldehyde introduction at C5.

Environmental and Safety Aspects: The use of phosphorus oxychloride, a corrosive and toxic reagent, necessitates careful handling and quenching protocols. Recent improvements focus on reducing reagent excess and employing bases like N,N-dimethylaniline to scavenge generated acids.

Microwave Techniques: Microwave-assisted synthesis significantly reduces reaction times and can improve yields, making it attractive for rapid library synthesis of derivatives related to this compound.

Scalability: Chlorination and formylation methods have been demonstrated at scales suitable for industrial production, with yields and purity suitable for further synthetic applications.

Q & A

Q. What precautions are needed when handling the amino and aldehyde groups in air-sensitive reactions?

- Use Schlenk lines for moisture-sensitive steps. Protect the amino group with trifluoroacetyl chloride before aldehyde functionalization. Quench excess reagents with scavengers (e.g., polymer-bound borohydrides) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.